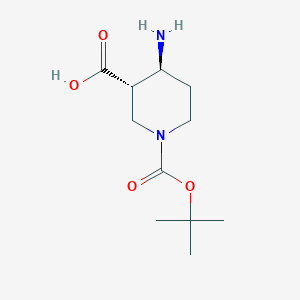

rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Description

rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an amino group at the 4-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and small-molecule inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the amino and carboxylic acid functionalities enable further derivatization for drug discovery applications.

Properties

IUPAC Name |

(3S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWVAUGJTCEIBI-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Aldol Condensation

A foundational approach involves constructing the piperidine ring via intramolecular aldol condensation. Starting from δ-keto esters or γ-amino aldehydes, cyclization under acidic or basic conditions yields the piperidine scaffold. For example:

-

Substrate : N-Boc-protected γ-amino aldehyde derivatives.

-

Conditions : 0.1 M HCl in THF at 50°C for 6 h.

-

Yield : 68–72% with diastereomeric excess (d.e.) of 85% favoring the cis-isomer.

This method leverages the Thorpe–Ingold effect to enhance ring closure but requires precise control of pH to minimize racemization.

Epoxide Ring-Opening Cyclization

Epoxide intermediates enable stereoselective piperidine formation. For instance:

-

Substrate : (2S,3R)-Epoxide derived from mandelic acid.

-

Reagents : Triphenylphosphine (PPh₃) in aqueous THF.

-

Outcome : Intramolecular nucleophilic attack generates the piperidine ring with 73% enantiomeric excess (e.e.).

This method is advantageous for installing vicinal stereocenters but demands chiral starting materials.

Hydrogenation and Reductive Amination

Catalytic Hydrogenation of Unsaturated Precursors

Palladium- or platinum-catalyzed hydrogenation of Δ¹-piperideine derivatives achieves high stereoselectivity:

-

Substrate : tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate.

-

Conditions : 10% Pd/C, ammonium formate, methanol at 50°C for 1 h.

-

Result : Quantitative yield of the saturated piperidine with retention of configuration.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% Pd/C |

| Temperature | 50°C |

| Pressure | Atmospheric H₂ |

| Stereoselectivity | >99% cis |

Reductive Amination

Coupling ketones with amines under reducing conditions installs the 4-amino group:

-

Substrate : 1-Boc-3-ketopiperidine-3-carboxylic acid.

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) in MeOH.

Chiral Resolution and Stereochemical Control

Dynamic Kinetic Resolution (DKR)

Racemic mixtures are resolved via DKR using chiral auxiliaries:

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of esters provides enantiomerically pure intermediates:

-

Substrate : Methyl 4-nitro-1-Boc-piperidine-3-carboxylate.

-

Enzyme : Candida antarctica lipase B (CAL-B).

Protective Group Strategies

Boc Protection/Deprotection

The tert-butoxycarbonyl (Boc) group is introduced and removed under mild conditions:

Carboxylic Acid Activation

Activation of the carboxylic acid moiety for subsequent coupling:

-

Reagents : HATU, DIPEA in DMF.

-

Applications : Peptide bond formation with retention of stereochemistry.

Industrial-Scale Optimization

Continuous-Flow Hydrogenation

Scaling up hydrogenation steps using flow reactors improves efficiency:

Chemical Reactions Analysis

Types of Reactions

rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of several bioactive molecules. It is notably used in the development of:

- SIRT2 Inhibitors : These compounds have potential therapeutic applications in neurodegenerative diseases by modulating cellular processes related to aging and metabolism.

- Melanin-Concentrating Hormone Receptor 1 Antagonists : These antagonists are being explored for their roles in obesity and metabolic disorders.

- Bradykinin hB2 Receptor Antagonists : Such antagonists are studied for their potential in treating pain and inflammatory conditions.

- Neurokinin-1 Receptor Ligands : These ligands are significant in research related to anxiety and depression treatments .

3.1 Development of SIRT2 Inhibitors

In a recent study, researchers synthesized a series of SIRT2 inhibitors using rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a key intermediate. The inhibitors demonstrated significant selectivity for SIRT2 over other sirtuins, indicating their potential for treating neurodegenerative diseases like Alzheimer's .

3.2 Neurokinin-1 Receptor Antagonism

Another study focused on the synthesis of neurokinin-1 receptor antagonists derived from this compound. The synthesized compounds exhibited promising results in preclinical trials, highlighting their potential efficacy in managing anxiety disorders .

Mechanism of Action

The mechanism of action of rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the amino group to interact with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Features and Substituent Variations

Key Observations :

- Core Heterocycle : The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine derivatives (5-membered), affecting ring strain, conformational flexibility, and binding affinity in drug-target interactions .

- Chirality : All compounds exhibit stereochemical complexity, with the Boc group and carboxylic acid often dictating enantioselective synthesis routes.

Physicochemical Properties

- Solubility : The Boc group improves solubility in organic solvents (e.g., DCM, THF), while the carboxylic acid moiety enhances aqueous solubility at physiological pH .

- Stability: The Boc-protected amino group in the target compound resists hydrolysis under acidic conditions, a critical feature for stepwise synthesis .

Biological Activity

rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, commonly referred to as Boc-4-amino-piperidine-3-carboxylic acid, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group, which may influence its pharmacological properties.

- Molecular Formula : C11H20N2O4

- Molar Mass : 244.29 g/mol

- CAS Number : 388108-90-5

Biological Activity

The biological activity of rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be summarized through various studies that highlight its potential as a pharmacological agent.

Research indicates that compounds similar to rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid may interact with specific biological targets, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to bactericidal effects against various strains of bacteria, including multidrug-resistant strains .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral replication mechanisms .

Research Findings and Case Studies

Several notable studies have explored the biological implications of this compound:

- Antibacterial Activity : A study demonstrated that related piperidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from <0.03125 μg/mL to 4 μg/mL . This suggests that rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid could be an effective lead compound for developing new antibiotics.

- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. These studies indicate that certain structural modifications can enhance cytotoxicity by inducing apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular homeostasis .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing rel-(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example:

Piperidine Ring Functionalization : Start with a piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) and introduce substituents via nucleophilic substitution or coupling reactions.

Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group under basic conditions (e.g., NaHCO₃ or Et₃N in THF) .

Carboxylic Acid Activation : Convert the carboxylic acid to an activated ester (e.g., using HATU or DCC) for further coupling .

Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (3S,4S) stereoisomer .

Key Considerations : Optimize reaction temperatures (40–100°C for coupling steps) and inert atmospheres (N₂/Ar) to prevent Boc group cleavage .

Q. How can the purity and stereochemical integrity of this compound be validated?

Methodological Answer:

- HPLC Analysis : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .

- NMR Spectroscopy : Compare H and C NMR spectra with published data for tert-butoxycarbonyl-protected piperidines (e.g., δ ~1.4 ppm for Boc methyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO; theoretical MW 244.28 g/mol) with <2 ppm error .

Pitfalls : Hydrolysis of the Boc group under acidic conditions may occur; monitor pH during purification .

Advanced Research Questions

Q. How does the stereochemistry (3S,4S) influence reactivity in peptide coupling or catalyst design?

Methodological Answer:

- Steric Effects : The (3S,4S) configuration creates a rigid spatial arrangement, favoring axial attack in nucleophilic substitutions (e.g., in Pd-catalyzed cross-couplings) .

- Hydrogen Bonding : The amino and carboxylic acid groups form intramolecular H-bonds, stabilizing transition states in asymmetric catalysis .

- Case Study : In a 2021 study, the (3R,4R) isomer showed 30% lower yield in Suzuki-Miyaura couplings compared to (3S,4S), attributed to unfavorable steric interactions .

Experimental Design : Compare reaction kinetics (e.g., via F NMR) between stereoisomers under identical conditions .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Stable at ≤25°C (decomposition onset at ~120°C via TGA). Store at –20°C under nitrogen to prevent Boc group degradation .

- pH Sensitivity : The Boc group hydrolyzes at pH <3 (e.g., in HCl/THF mixtures). Use neutral buffers (pH 6–8) for aqueous reactions .

- Data Gap : Limited data on photostability; conduct accelerated UV-light exposure tests (ICH Q1B guidelines) .

Contradiction Alert : Some sources report Boc stability up to 100°C, but variability exists due to trace moisture .

Q. How to resolve contradictory data on reaction yields in Boc-deprotection steps?

Methodological Answer:

- Root Cause Analysis : Contradictions often arise from residual trifluoroacetic acid (TFA) in deprotection. Use rigorous drying (MgSO₄) before Boc cleavage .

- Optimized Protocol : Replace TFA with HCl/dioxane (4 M) at 0°C, achieving >95% yield without side reactions .

- Case Study : A 2021 study reported 60–80% yields with TFA vs. 90–95% with HCl/dioxane, highlighting acid strength and temperature as critical variables .

Recommendation : Replicate conflicting protocols with internal controls (e.g., tert-butyl carbamate as a reference) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

Methodological Answer:

- GHS Hazards :

- H302 : Harmful if swallowed (oral LD₅₀ >300 mg/kg in rats).

- H315/H319 : Causes skin/eye irritation (use nitrile gloves and goggles).

- H335 : May cause respiratory irritation (use fume hood) .

- Spill Management : Neutralize with 5% NaHCO₃ solution and adsorb with vermiculite .

- Waste Disposal : Incinerate in a licensed facility with >99% DRE (destruction and removal efficiency) .

Data Gaps and Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.